

# Application Notes: Detecting **AOH1160**-Induced Apoptosis with the TUNEL Assay

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## Compound of Interest

Compound Name: AOH1160

Cat. No.: B2380465

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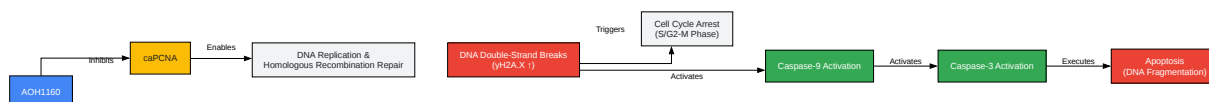
## Introduction

**AOH1160** is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair in cancer cells.[1][2][3] By targeting a cancer-associated isoform of PCNA (caPCNA), **AOH1160** selectively disrupts DNA replication and blocks homologous recombination-mediated DNA repair in tumor cells.[1][4] This leads to cell cycle arrest, accumulation of DNA damage, and ultimately, the induction of apoptosis, making **AOH1160** a promising broad-spectrum anticancer agent.[1][2] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect the DNA fragmentation that is a hallmark of late-stage apoptosis, providing a reliable method for quantifying the efficacy of **AOH1160**. [5]

## Mechanism of **AOH1160**-Induced Apoptosis

**AOH1160**'s therapeutic action is initiated by its binding to a specific region of PCNA, interfering with its function as a scaffold for proteins involved in DNA synthesis and repair.[1][6] This interference leads to stalled replication forks and an accumulation of DNA double-strand breaks.[1] The resulting DNA damage triggers a cellular stress response, leading to cell cycle arrest, primarily at the G2/M or S phase.[7] In cancer cells, the inability to repair this extensive DNA damage activates the intrinsic apoptotic pathway, marked by the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3, culminating in DNA fragmentation and cell death.[1][3]

## AOH1160 Signaling Pathway Leading to Apoptosis



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Caption: **AOH1160** inhibits caPCNA, leading to DNA damage, cell cycle arrest, and caspase-mediated apoptosis.

## Quantitative Data Summary

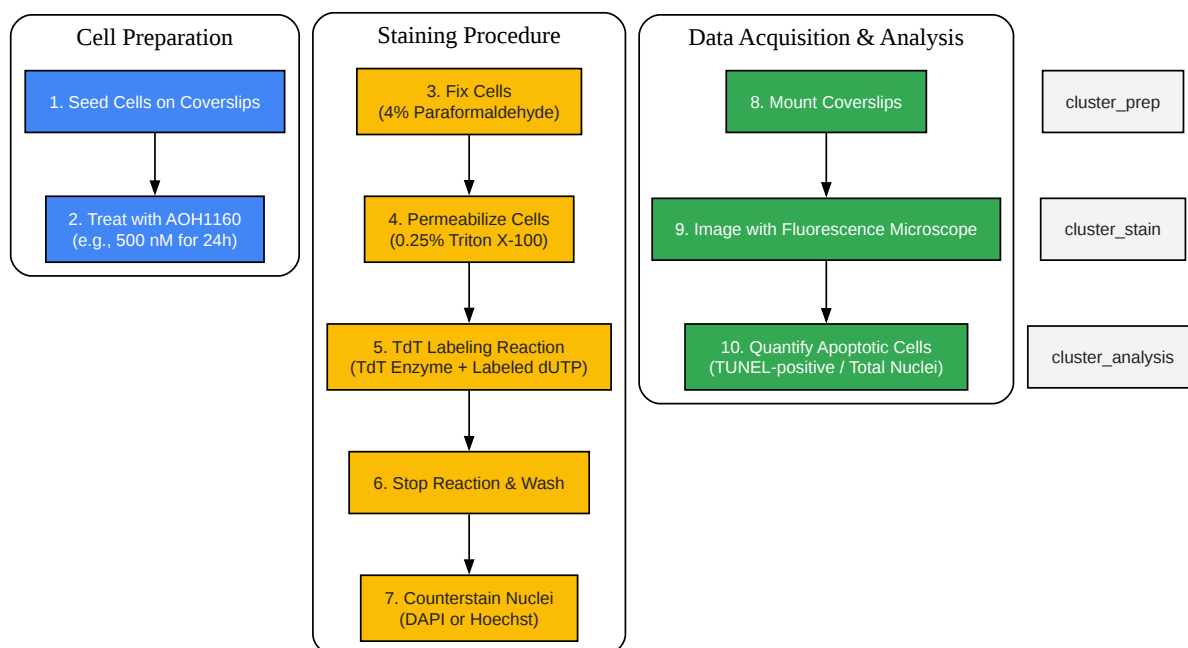
The following table summarizes the effective concentrations of **AOH1160** in inducing apoptosis and inhibiting growth in various cancer cell lines.

Cell Line Type	Cell Line	Parameter	Value	Reference
Neuroblastoma	SK-N-DZ	Apoptosis Induction (TUNEL)	500 nM (24h)	[8]
Neuroblastoma	SK-N-AS	IC50	0.11 - 0.53 $\mu$ M	[9][10]
Neuroblastoma	SK-N-BE2(c)	IC50	0.11 - 0.53 $\mu$ M	[9][10]
Small Cell Lung Cancer	H524	Apoptosis Induction (Sub-G1)	500 nM	[1]
Breast Cancer	Various	IC50	0.11 - 0.53 $\mu$ M	[9][10]
Non-malignant Cells	7SM0032	Apoptosis Induction (TUNEL)	500 nM (24h, minimal effect)	[8]
Non-malignant Cells	Various	Toxicity	No significant toxicity up to 5 $\mu$ M	[9]

## Protocol: TUNEL Assay for AOH1160-Treated Adherent Cells

This protocol details the use of a fluorescent TUNEL assay to detect apoptosis in adherent cancer cells treated with **AOH1160**.

### Experimental Workflow



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## References

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